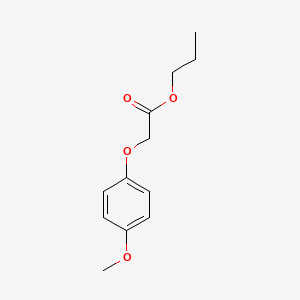![molecular formula C15H29NS B14356073 N-[(Octylsulfanyl)methyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine CAS No. 92593-64-1](/img/structure/B14356073.png)
N-[(Octylsulfanyl)methyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Octylsulfanyl)methyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an octylsulfanyl group attached to a methyl group, which is further connected to a prop-2-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Octylsulfanyl)methyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine typically involves the reaction of octylsulfanyl compounds with appropriate amine precursors. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction. The process may involve steps such as nucleophilic substitution, where the octylsulfanyl group is introduced to the amine precursor, followed by purification techniques like column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can enhance the yield and purity of the compound. Additionally, large-scale purification methods like crystallization or distillation may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Octylsulfanyl)methyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert the compound into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the octylsulfanyl group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, alkyl halides, and acyl chlorides. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired transformation of the compound.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted derivatives of the original compound. The specific products depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
N-[(Octylsulfanyl)methyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: The compound can be used in the production of specialty chemicals, surfactants, and other industrial products.
Mecanismo De Acción
The mechanism of action of N-[(Octylsulfanyl)methyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-[(Octylsulfanyl)methyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine include other amines with different alkyl or aryl groups, such as:
- N-methyl-N-(prop-2-en-1-yl)amine
- N-octyl-N-(prop-2-en-1-yl)amine
- N-(octylsulfanyl)methylamine
Uniqueness
What sets this compound apart from similar compounds is the presence of the octylsulfanyl group, which imparts unique chemical properties and reactivity. This structural feature can influence the compound’s solubility, stability, and interaction with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
92593-64-1 |
|---|---|
Fórmula molecular |
C15H29NS |
Peso molecular |
255.5 g/mol |
Nombre IUPAC |
N-(octylsulfanylmethyl)-N-prop-2-enylprop-2-en-1-amine |
InChI |
InChI=1S/C15H29NS/c1-4-7-8-9-10-11-14-17-15-16(12-5-2)13-6-3/h5-6H,2-4,7-15H2,1H3 |
Clave InChI |
ARKDFGFCCCOLJZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSCN(CC=C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]-](/img/structure/B14355997.png)
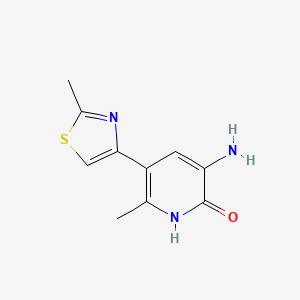
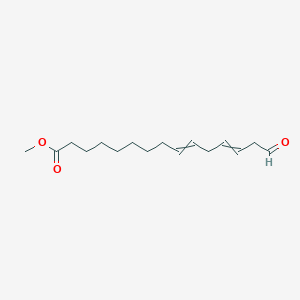
![5-[(Oxan-2-yl)methyl]oxolan-2-one](/img/structure/B14356007.png)
![N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide](/img/structure/B14356021.png)
![7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B14356022.png)
![6-(Methylsulfanyl)-2-(trimethylsilyl)-5H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B14356030.png)
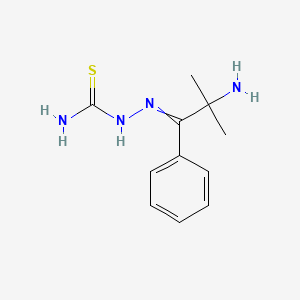
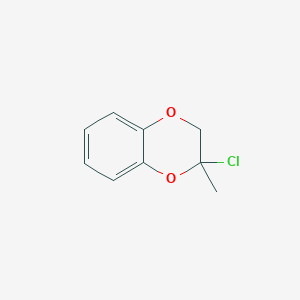
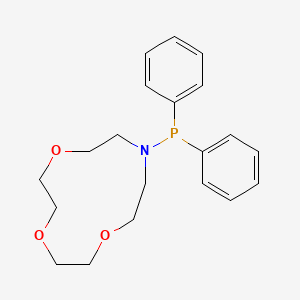
![[4-(2-Methylpropane-2-sulfinyl)butoxy]benzene](/img/structure/B14356064.png)
